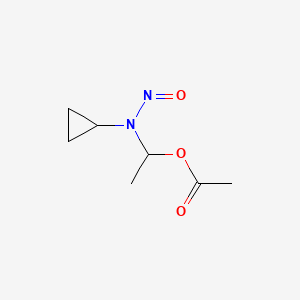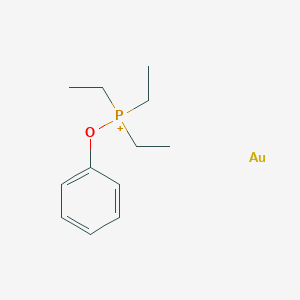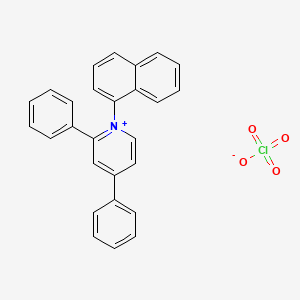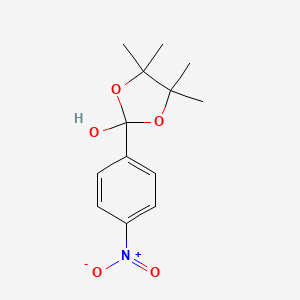![molecular formula C18H18O3 B14354822 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione CAS No. 90137-60-3](/img/structure/B14354822.png)
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is generated from a diketone precursor, such as acetylacetone, by deprotonation with a strong base like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone moiety to alcohols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents such as nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, its aromatic moiety allows for interactions with various biological receptors, influencing cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
3-Benzylidene-2,4-pentanedione: Similar in structure but with a benzylidene group instead of a phenoxyphenyl group.
2-Pentene, 4-methyl-: An aliphatic compound with a similar carbon backbone but lacking the aromatic component.
Uniqueness
3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione is unique due to its combination of aromatic and aliphatic features, which confer distinct chemical reactivity and biological activity. This dual nature allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
CAS No. |
90137-60-3 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
3-[(4-phenoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C18H18O3/c1-13(19)18(14(2)20)12-15-8-10-17(11-9-15)21-16-6-4-3-5-7-16/h3-11,18H,12H2,1-2H3 |
InChI Key |
WEMRFMKDWUGKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)




![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)





![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)

